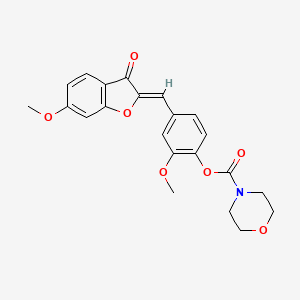

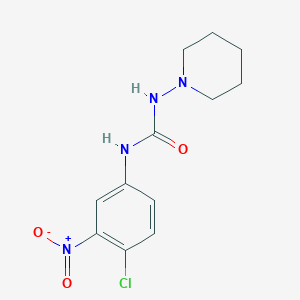

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate" is a complex organic molecule that appears to be related to the field of morpholine derivatives and their chemical properties. Morpholine derivatives are known for their varied applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. Paper describes the synthesis of novel 2-morpholine carboxylic acid derivatives, which are then further elaborated to create a unique ring system, 1-aza-4-oxabicyclo[3.3.1]non-6-one, and eventually to an ortho-methoxy benzamide derivative. Although the specific compound is not mentioned, the synthesis route in paper could potentially be adapted or provide insights into the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of a benzofuran moiety, a morpholine ring, and a carboxylate group. The structure would exhibit characteristics such as aromaticity, heterocyclic components, and potentially conjugated systems, which could affect its reactivity and interactions with other molecules. The exact structure would need to be elucidated using spectroscopic methods such as IR, NMR, and MS, as mentioned in paper for a different compound, to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The ester group in the morpholine-4-carboxylate moiety could be subject to hydrolysis or transesterification reactions. The methoxy groups on the benzofuran and phenyl rings could be involved in nucleophilic substitution reactions or could influence the electron density of the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions. The synthesis route described in paper for a quinazoline derivative, which includes a morpholine moiety, suggests that the morpholine ring can be involved in reactions with halogenated compounds, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, would be determined by its molecular structure. The presence of multiple aromatic rings and a morpholine ring could suggest moderate to low solubility in water, with better solubility in organic solvents. The chemical properties would include acidity or basicity of the morpholine nitrogen, the potential for hydrogen bonding due to the ester group, and the stability of the benzofuran system. These properties would be crucial for understanding the compound's behavior in biological systems or in further chemical reactions.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) in "The Journal of Organic Chemistry" explored heterocyclic derivative syntheses using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. The research produced various derivatives, including tetrahydrofuran, dioxolane, and oxazoline, which are relevant to the structure of interest. These compounds were synthesized under specific catalytic and temperature conditions, demonstrating the versatility of similar structures in organic synthesis (Bacchi et al., 2005).

Synthetic Methods of Alkylazulenes and Azulene

Yasunami et al. (1993), in the "Bulletin of the Chemical Society of Japan," described a method for synthesizing methyl 3-alkylazulene-1-carboxylates by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines. This research highlights the potential of using similar morpholine-based structures in the synthesis of azulene derivatives, a class of compounds with applications in various fields including organic electronics and pharmaceuticals (Yasunami et al., 1993).

Azuleno Derivatives Synthesis

Fujimori et al. (1986) in "Chemistry Letters" detailed the synthesis of new heterocyclic compounds, including azuleno derivatives, by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This study provides insights into the potential applications of compounds structurally related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate in the development of new heterocyclic compounds with potential pharmaceutical applications (Fujimori et al., 1986).

Computational Study and In Vitro Anti-Tuberculosis Activity

A 2011 study by Bai et al. in the "Journal of Molecular Structure" conducted a computational study and in vitro evaluation of the anti-tuberculosis activity of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide derivatives. This research demonstrates the potential of morpholine derivatives in the development of new anti-tuberculosis agents, highlighting the significance of morpholine-based structures in medicinal chemistry (Bai et al., 2011).

Eigenschaften

IUPAC Name |

[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-26-15-4-5-16-18(13-15)29-20(21(16)24)12-14-3-6-17(19(11-14)27-2)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUIEMPCBAMWRG-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)